O-benzyl-L-serine

Overview

Description

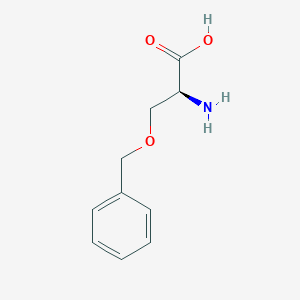

O-Benzyl-L-serine (IUPAC: (2S)-2-amino-3-(benzyloxy)propanoic acid; C₁₀H₁₃NO₃) is a synthetic amino acid derivative characterized by a benzyl ether group attached to the hydroxyl side chain of L-serine . This modification enhances its lipophilicity and stability, making it a versatile intermediate in peptide synthesis, drug development, and polymer chemistry. For example, it serves as a precursor for synthesizing degradable, water-soluble poly(α-hydroxy acids) used in drug delivery systems . Its role in biochemical studies, such as inhibiting alanine-serine-cysteine transporters (ASCT) in astrocytes, further underscores its biological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-BENZYL-l-SERINE can be synthesized through several methods. One common approach involves the resolution of N-formyl-O-benzyl-DL-serine using selective solubilization. This method provides a more convenient and cost-effective route to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solution phase peptide synthesis. The compound is typically obtained in high purity (≥99.0%) and is available in powder form .

Chemical Reactions Analysis

Types of Reactions: O-BENZYL-l-SERINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted serine derivatives .

Scientific Research Applications

Peptide Synthesis

Overview : O-benzyl-L-serine is widely recognized as a valuable building block in peptide synthesis. Its unique structure allows for the incorporation of specific functionalities that enhance peptide stability and activity.

Applications :

- Therapeutic Agents : It is utilized in the development of therapeutic peptides, contributing to improved efficacy and stability in drug formulations.

- Functionalization : The benzyl group facilitates further chemical modifications, making it suitable for synthesizing complex peptide structures.

Drug Development

Overview : In pharmaceutical research, this compound is explored for its potential as a drug candidate or precursor for novel compounds aimed at treating neurological disorders.

Applications :

- Neuropharmacology : Studies have shown that this compound can inhibit specific transporters (ASCT1/2), affecting D-serine uptake in astrocytes, which plays a role in synaptic plasticity and neurotransmission .

- Bioactivity Enhancement : It serves as a precursor for compounds with enhanced bioactivity, particularly in targeting glutamatergic systems associated with various neurological conditions .

Biochemical Studies

Overview : Researchers employ this compound to study enzyme interactions and protein folding, providing insights into biological processes.

Applications :

- Enzyme Mechanisms : The compound aids in understanding enzyme-substrate interactions, which is crucial for elucidating metabolic pathways.

- Protein Folding Studies : It contributes to research on how proteins fold and misfold, impacting diseases such as Alzheimer's and other neurodegenerative disorders .

Analytical Chemistry

Overview : this compound is used in developing analytical methods for detecting and quantifying amino acids.

Applications :

- Food Safety and Nutrition Analysis : It plays a critical role in ensuring the quality and safety of food products by enabling accurate amino acid profiling .

- Method Development : The compound is involved in creating reliable assays for amino acid quantification, which are essential in clinical diagnostics and nutritional studies.

Data Table of Applications

Case Studies

- D-serine Transport Inhibition

- Peptide Synthesis Innovations

- Analytical Method Development

Mechanism of Action

The mechanism of action of O-BENZYL-l-SERINE involves its interaction with specific molecular targets and pathways. It is known to inhibit the alanine serine cysteine transporters (ASCT), which play a role in regulating the synaptic concentration of D-serine. This inhibition affects the activation of N-methyl-D-aspartate receptors (NMDARs) and influences synaptic plasticity and neurotransmission .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

D-Seryl-O-benzyl-L-serine

- Structure : Combines D-serine and O-benzyl-L-serine moieties (C₁₃H₁₈N₂O₅; MW 282.29 g/mol) .

- Key Differences :

- Applications : Investigated for neurotransmitter regulation and drug synthesis due to its dual functional groups.

O-Benzyl-N-methyl-L-serinamide

- Structure: Features a methyl group on the amino nitrogen and a benzyl ether on the hydroxyl .

- Biological Relevance: Demonstrates distinct activity in NOD2 agonist studies, where increased lipophilicity from the benzyl group enhances adjuvanticity .

O-Benzyl-N-(bromoacetyl)-L-serine

- Structure: Incorporates a bromoacetyl group (C₁₂H₁₄BrNO₃) .

- Key Differences :

- Reactivity : The bromine atom enables nucleophilic substitution reactions, useful in covalent inhibitor design.

- Applications : Explored in medicinal chemistry for targeting enzymes via irreversible binding.

N-Boc-O-benzyl-L-serine DCHA

- Structure : Combines Boc (tert-butyloxycarbonyl) protection on the amine and a benzyl ether on the hydroxyl .

- Key Differences :

- Stability : Boc protection prevents unwanted side reactions during peptide synthesis, offering advantages over unprotected or methylated derivatives.

- Solubility : The DCHA (dicyclohexylamine) counterion improves crystallinity and handling in solid-phase synthesis.

Cbz-O-methyl-L-serine

- Structure : Contains a carbobenzyloxy (Cbz) group on the amine and a methyl ether on the hydroxyl .

- Key Differences :

- Protection Strategy : Cbz is cleaved via hydrogenation, contrasting with acid-labile Boc groups.

- Applications : Preferred in orthogonal protection schemes for complex peptide assemblies.

Structural and Functional Comparison Table

Research Findings and Mechanistic Insights

- Transport and Metabolism : this compound is efficiently translocated by SNAT2 transporters, unlike γ-benzyl L-glutamate, where the benzyl group's distance from the backbone reduces uptake .

- Enzymatic Interactions : Competes weakly with S-benzyl-L-cysteine in C–S lyase assays, highlighting substrate specificity for sulfur-containing analogs .

Biological Activity

O-benzyl-L-serine, a derivative of the amino acid serine, has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with specific transporters, its role in peptide synthesis, and relevant case studies that illustrate its applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to the hydroxyl group of serine. Its chemical formula is with a molecular weight of approximately 197.22 g/mol. The compound's structure allows it to participate in various biochemical processes, particularly as a substrate for amino acid transporters.

1. Transporter Interactions

This compound has been studied for its interaction with the sodium-coupled neutral amino acid transporter SNAT2 (SLC38A2). Research indicates that it can inhibit SNAT2-mediated uptake of other amino acids, such as glycine. The structure-activity relationship (SAR) studies suggest that modifications at the N-terminus and the ability to form hydrogen bonds are crucial for binding affinity to SNAT2 .

2. Peptide Synthesis

The compound serves as a valuable starting material in peptide synthesis. It can be utilized in various synthetic pathways to create peptides with specific biological functions. The enzymatic resolution of O-benzyl-DL-serine has been documented, demonstrating its utility in producing optically active forms necessary for pharmaceutical applications .

Case Study 1: Inhibition of SNAT2

A study conducted on PC-3 cells (prostate cancer cell line) demonstrated that this compound significantly inhibited SNAT2-mediated uptake of radiolabeled glycine. The results showed that the compound could effectively compete with natural substrates, indicating its potential role as a therapeutic agent targeting nutrient transport in cancer cells .

Case Study 2: Peptide Formation

In another investigation, this compound was incorporated into peptide sequences to assess its impact on biological activity. The resulting peptides exhibited enhanced stability and bioactivity compared to their non-benzylated counterparts, suggesting that the benzyl modification could improve pharmacokinetic properties .

Research Findings

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing O-benzyl-L-serine for peptide research?

- Methodological Answer : Synthesis involves multi-step organic reactions with protective group strategies. For example, the benzyl group is introduced via benzyl chloride under anhydrous conditions to prevent hydrolysis . In solid-phase peptide synthesis (SPPS), Boc-Ser(Bzl)-OH is used, where the benzyl group is cleaved using hydrogenolysis or strong acids like HF/TFMSA . Purity is validated via HPLC and NMR, ensuring <95% purity for reliable downstream applications .

Q. How does this compound function as a protective group in peptide synthesis?

- Methodological Answer : The benzyl group protects the hydroxyl side chain of serine during SPPS, preventing unwanted side reactions. Post-synthesis, deprotection is achieved via catalytic hydrogenation (H₂/Pd-C) or acidolysis (e.g., TFMSA in SPPS) . Researchers must optimize cleavage conditions to avoid peptide backbone degradation, monitored by LC-MS .

Q. What biological systems interact with this compound?

- Methodological Answer : this compound modulates amino acid transporters (e.g., ASCT and SNAT2). For ASCT inhibition, competitive binding assays using radiolabeled substrates (e.g., ³H-D-serine) are conducted in astrocyte cultures . For SNAT2 substrate activity, uptake assays with HEK293 cells expressing SNAT2 and LC-MS quantification are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role as both a transporter substrate and inhibitor?

- Methodological Answer : Contradictions arise from transporter specificity and experimental conditions. For example:

- ASCT Inhibition : Use this compound at 1–10 mM to block D-serine uptake in astrocytes, validated via kinetic assays (Km/Vmax analysis) .

- SNAT2 Substrate Activity : Perform dose-response curves (0.1–10 mM) in SNAT2-transfected cells, comparing uptake rates to natural substrates (e.g., L-alanine) .

- Resolution : Use CRISPR-edited cell lines lacking specific transporters to isolate mechanisms .

Q. What computational strategies predict this compound’s interactions with novel targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to transporters. Key parameters:

- Binding Pocket Analysis : Compare with γ-benzyl-L-glutamate to identify conserved hydrophobic residues in SNAT2 .

- Free Energy Calculations : Use MM-PBSA to quantify binding affinities, validated by in vitro IC₅₀ assays .

Q. How can enantiomeric purity of this compound derivatives impact biological studies?

- Methodological Answer : Enantiomers (e.g., D-seryl-O-benzyl-L-serine) may exhibit divergent activities. Validate purity via chiral HPLC (Chiralpak AD-H column) and circular dichroism. For functional studies, compare D/L forms in transporter assays and crystallize complexes to resolve stereospecific binding .

Q. Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies in benzyl group cleavage efficiency across studies?

- Methodological Answer : Variability arises from solvent systems and catalyst activity. For reproducibility:

- Hydrogenolysis : Standardize Pd-C catalyst loading (5–10% w/w) and H₂ pressure (1–3 atm) in ethanol/THF mixtures .

- Acidolysis : Pre-treat resins with TFA (1% v/v) to minimize side reactions in SPPS .

- Validation : Use MALDI-TOF MS to confirm peptide integrity post-deprotection .

Q. Experimental Design Considerations

Q. What controls are essential when studying this compound’s metabolic stability?

- Methodological Answer : Include:

Properties

IUPAC Name |

(2S)-2-amino-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGQXGPQOGUGIX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30916-68-8 | |

| Record name | L-Serine, O-(phenylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30916-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20884107 | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-96-9 | |

| Record name | O-Benzyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.